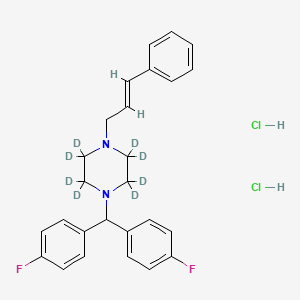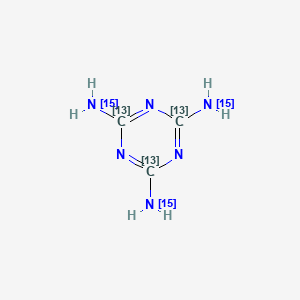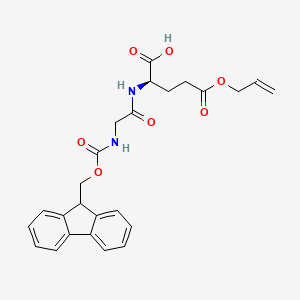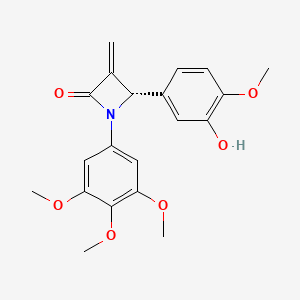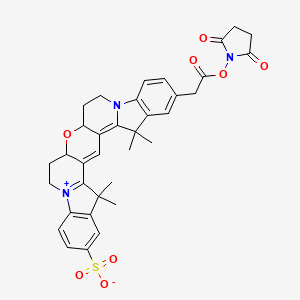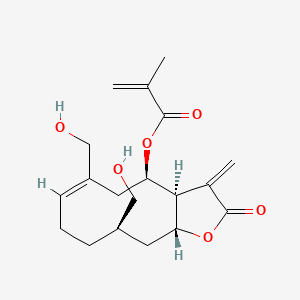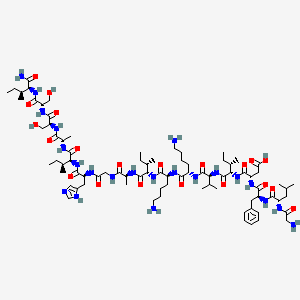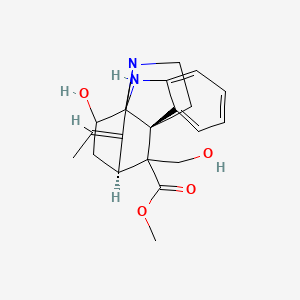
Herbicidal agent 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Herbicidal agent 4 is a synthetic auxinic herbicide known for its ability to inhibit the growth of unwanted plants, particularly broad-leaved weeds. It is characterized by its molecular formula C17H12Cl2F2N4O2 and a molecular weight of 413.21 g/mol . This compound is part of a class of herbicides that mimic natural plant hormones, leading to uncontrolled growth and eventual plant death.
Preparation Methods
Synthetic Routes and Reaction Conditions: Herbicidal agent 4 can be synthesized through a multi-step process involving the reaction of various organic compounds. One common method involves the synthesis of 6-pyrazolyl-2-picolinic acid derivatives, which are then further modified to produce the final herbicidal compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Herbicidal agent 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Halogenating agents like chlorine or bromine are used, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different herbicidal properties or enhanced activity .
Scientific Research Applications
Herbicidal agent 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of auxinic herbicides.
Biology: It is employed in research on plant physiology and the mechanisms of herbicide resistance.
Medicine: Although primarily used in agriculture, its effects on plant hormones have implications for understanding similar pathways in humans.
Industry: It is used in the development of new herbicidal formulations and in the study of environmental impact and degradation
Mechanism of Action
Herbicidal agent 4 exerts its effects by mimicking natural plant hormones called auxins. It binds to auxin receptors in the plant, leading to uncontrolled cell division and growth. This results in the disruption of normal plant development and eventual death. The compound also upregulates defense genes and increases the content of jasmonic acid, further enhancing its herbicidal activity .
Comparison with Similar Compounds
Herbicidal agent 4 is unique among auxinic herbicides due to its specific molecular structure and mode of action. Similar compounds include:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action but different molecular structure.
Dicamba: Another auxinic herbicide with a distinct chemical structure and slightly different target specificity.
Mecoprop: A related compound with similar herbicidal properties but different environmental persistence
This compound stands out due to its high efficacy and specific activity against certain weed species, making it a valuable tool in modern agriculture.
Properties
Molecular Formula |
C17H12Cl2F2N4O2 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-6-[3-(difluoromethyl)-5-(4-methylphenyl)pyrazol-1-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H12Cl2F2N4O2/c1-7-2-4-8(5-3-7)10-6-9(15(20)21)24-25(10)16-12(19)13(22)11(18)14(23-16)17(26)27/h2-6,15H,1H3,(H2,22,23)(H,26,27) |
InChI Key |
KQWGBFGPAQUIDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=C(C(=C(C(=N3)C(=O)O)Cl)N)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
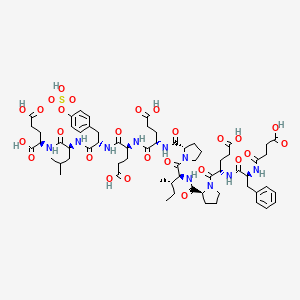

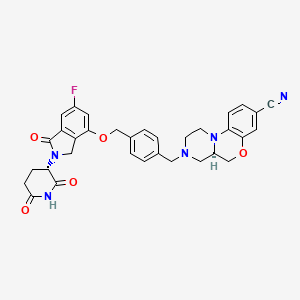
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)
